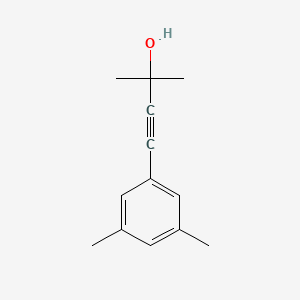

4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol

Description

The exact mass of the compound 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, 97% is 188.120115130 g/mol and the complexity rating of the compound is 243. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3,5-dimethylphenyl)-2-methylbut-3-yn-2-ol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O/c1-10-7-11(2)9-12(8-10)5-6-13(3,4)14/h7-9,14H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJUDSXDVRLWTMT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1)C#CC(C)(C)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Significance of Aryl Substituted Tertiary Alkynols in Advanced Synthetic Methodologies

Aryl-substituted tertiary alkynols, a class of compounds to which 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol belongs, are highly valued intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites—the hydroxyl group, the carbon-carbon triple bond, and the aryl ring—which can be selectively manipulated to forge a variety of chemical bonds and molecular scaffolds.

These compounds are pivotal in a range of transformations, including but not limited to:

Cross-Coupling Reactions: The acetylenic proton in terminal alkynols, or the alkyne itself, can participate in fundamental carbon-carbon bond-forming reactions like the Sonogashira, Suzuki, and Heck couplings. These reactions are instrumental in the synthesis of conjugated systems, which are of great interest in materials science and medicinal chemistry.

Cyclization and Annulation Reactions: The propargylic alcohol moiety is a versatile precursor for the synthesis of various heterocyclic and carbocyclic systems. researchgate.net Gold- and other transition-metal-catalyzed cyclization reactions of alkynols with various nucleophiles provide efficient routes to furans, pyrans, and other important cyclic structures. nih.gov

Rearrangement Reactions: Aryl-substituted tertiary alkynols can undergo a variety of skeletal rearrangements, such as the Meyer-Schuster and Rupe rearrangements, to yield α,β-unsaturated ketones and aldehydes. wikipedia.org These products are valuable building blocks for further synthetic elaborations.

Asymmetric Synthesis: The prochiral nature of the carbonyl group from which many tertiary alkynols are derived allows for the development of enantioselective synthetic routes, providing access to chiral molecules with potential applications in pharmacology and materials science.

The strategic placement of an aryl group on the alkyne terminus significantly influences the electronic properties and reactivity of the triple bond, often facilitating key bond-forming events and stabilizing reactive intermediates.

Overview of Strategic Opportunities Presented by the 3,5 Dimethylphenyl and Tertiary Butynol Moieties

The specific structural features of 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol—the 3,5-dimethylphenyl group and the tertiary butynol (B8639501) moiety—confer distinct advantages and opportunities in synthetic design.

The 3,5-dimethylphenyl group introduces specific steric and electronic effects:

Steric Hindrance: The two methyl groups in the meta positions provide significant steric bulk around the aryl ring. This can influence the regioselectivity of reactions on the aromatic ring and can also impact the approach of reagents to the adjacent alkyne, potentially leading to unique stereochemical outcomes in addition and cyclization reactions.

Electronic Effects: The methyl groups are weakly electron-donating through hyperconjugation, which can subtly modulate the nucleophilicity of the aryl ring and the electron density of the alkyne.

The tertiary butynol moiety (2-hydroxy-2-methylprop-3-ynyl group) offers several strategic advantages:

Protecting Group for Terminal Alkynes: The 2-hydroxyprop-2-yl group serves as a robust protecting group for a terminal alkyne. This is particularly useful in multi-step syntheses where the acidic proton of a terminal alkyne might interfere with other desired transformations. The protecting group can be readily removed under basic conditions, often via a retro-Favorskii reaction, to regenerate the terminal alkyne for further functionalization. nih.govnih.gov

Enhanced Stability and Handling: The tertiary alcohol functionality can improve the crystallinity and handling properties of the compound compared to the corresponding terminal alkyne.

Reactive Handle: The hydroxyl group itself is a versatile functional group that can be derivatized or participate in reactions such as etherification, esterification, or serve as a directing group in catalytic transformations.

The combination of these two moieties in a single molecule provides a powerful tool for chemists to construct complex and sterically demanding molecular architectures. Below is a table summarizing the key properties of these functional groups.

| Moiety | Key Features | Synthetic Opportunities |

| 3,5-Dimethylphenyl | Steric bulk from two meta-methyl groups, Weakly electron-donating | Control of regioselectivity and stereoselectivity, Modulation of electronic properties |

| Tertiary Butynol | Protecting group for terminal alkynes, Improved stability and handling, Reactive hydroxyl group | Sequential functionalization of alkynes, Directed reactions, Derivatization |

Reactivity Profiles and Mechanistic Organic Chemistry of 4 3,5 Dimethyl Phenyl 2 Methyl but 3 Yn 2 Ol

Transformations Involving the Tertiary Alcohol Moiety

The tertiary alcohol group, positioned adjacent to the alkyne (a propargylic position), is a key site for a variety of chemical transformations. Its reactivity is significantly influenced by the electronic effects of the triple bond.

Propargylic alcohols, including 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, are known to undergo characteristic acid-catalyzed rearrangements. acs.orgacs.org The two principal named reactions in this category are the Meyer-Schuster and Rupe rearrangements. acs.orgresearchgate.net

The Meyer-Schuster rearrangement occurs under acidic conditions and involves a 1,3-hydroxyl shift to form an allenol intermediate, which then tautomerizes to an α,β-unsaturated ketone. acs.org For 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, this would proceed through protonation of the hydroxyl group, followed by elimination of water to form a resonance-stabilized carbocation. Nucleophilic attack by water at the more substituted carbon of the alkyne, followed by deprotonation and tautomerization, yields the corresponding enone.

Conversely, the Rupe rearrangement , which typically occurs with tertiary alcohols that lack a proton on the α-carbon, involves a formal 1,2-shift of the hydroxy group. acs.org This pathway leads to the formation of α,β-unsaturated ketones via an enyne intermediate. acs.org The choice between the Meyer-Schuster and Rupe pathways is often dictated by the specific substrate and reaction conditions. Recent studies have also demonstrated that various Lewis acids and transition metal complexes can efficiently catalyze these cascade reactions. acs.orgacs.org

In some cases, electrophilic halogenation can be combined with these rearrangements. For instance, metal-catalyzed rearrangement in the presence of an electrophile like N-iodosuccinimide (NIS) can lead to the synthesis of α-iodo-α,β-unsaturated ketones. acs.orgnih.gov

Table 1: Potential Products from Acid-Catalyzed Rearrangement This table presents hypothetical products based on established rearrangement mechanisms for propargylic alcohols.

| Reactant | Conditions | Predominant Rearrangement | Product Name |

|---|---|---|---|

| 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol | Brønsted or Lewis Acid | Meyer-Schuster | 4-(3,5-Dimethylphenyl)-4-methylpent-3-en-2-one |

The oxidation of the tertiary alcohol in 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol can lead to several different products depending on the oxidant and reaction conditions.

A common transformation is the oxidative rearrangement of tertiary propargylic alcohols. thieme-connect.comworktribe.com Using a peroxy acid like m-chloroperoxybenzoic acid (m-CPBA), the reaction is proposed to proceed through the epoxidation of the alkyne to form a highly strained oxirene (B85696) intermediate. thieme-connect.comworktribe.com This is followed by a 1,2-aryl shift, which ultimately yields a tetrasubstituted alkene with a carboxylic acid substituent. thieme-connect.com This method provides an efficient route to convert readily available propargylic alcohols into more complex enoic acids. thieme-connect.comworktribe.com

Alternatively, practical and more environmentally friendly aerobic oxidation methods have been developed. Using a catalytic system such as Fe(NO₃)₃·9H₂O, TEMPO, and sodium chloride in toluene, propargylic alcohols can be converted to α,β-unsaturated alkynones in good to excellent yields at room temperature. organic-chemistry.org This protocol is notable for its applicability to industrial-scale production. organic-chemistry.org

Electrochemical methods also offer a novel route for the oxidation of propargylic alcohols. An environmentally benign, metal-free electrochemical oxidation can synthesize unique dioxo-orthoester derivatives from secondary propargyl alcohols. rsc.org While the specific substrate is a tertiary alcohol, related electrochemical oxidations could potentially lead to novel product classes.

Table 2: Products from Oxidation of the Tertiary Propargylic Alcohol

| Reactant | Reagents | Product Type | Potential Product Name |

|---|---|---|---|

| 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol | m-CPBA | Enoic Acid | 2-(3,5-Dimethylbenzylidene)-3-methylbutanoic acid |

Functionalization Reactions of the Alkyne Group

The carbon-carbon triple bond in 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol is a site of rich reactivity, enabling a wide array of addition and metal-catalyzed transformations.

Hydration of the internal alkyne can be achieved under acidic conditions, typically using aqueous sulfuric acid with a mercury(II) salt catalyst (e.g., HgSO₄). libretexts.org For an asymmetrical internal alkyne like the target compound, this reaction is not regioselective and would produce a mixture of two isomeric ketones after the initial enol intermediate undergoes keto-enol tautomerization. libretexts.org

Hydrohalogenation involves the addition of hydrogen halides (HX, where X = Cl, Br, I) across the triple bond. The addition of one equivalent of HX yields a mixture of (E)- and (Z)-vinyl halides. chemistrysteps.commasterorganicchemistry.com The regioselectivity is generally poor for internal alkynes unless there is a significant electronic bias. chemistrysteps.com The addition of a second equivalent of HX would lead to a geminal dihalide. masterorganicchemistry.com Anti-Markovnikov addition of HBr can be achieved using radical initiators like peroxides, which would also result in a mixture of E/Z isomers. chemistrysteps.comyoutube.com

Table 3: Products of Addition Reactions to the Alkyne Moiety

| Reactant | Reagents | Reaction Type | Potential Products |

|---|---|---|---|

| 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol | H₂O, H₂SO₄, HgSO₄ | Hydration | Mixture of 4-(3,5-Dimethylphenyl)-2-methylbutan-2-ol-3-one and 1-(3,5-Dimethylphenyl)-3-hydroxy-3-methylbutan-2-one |

| 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol | HBr (1 equiv.) | Hydrohalogenation | Mixture of (E/Z)-4-Bromo-4-(3,5-dimethylphenyl)-2-methylbut-3-en-2-ol and (E/Z)-3-Bromo-4-(3,5-dimethylphenyl)-2-methylbut-3-en-2-ol |

Transition metals play a pivotal role in activating the alkyne bond for various transformations. researchgate.net While the synthesis of related compounds often employs the Sonogashira-Hagihara coupling, the alkyne product itself is a versatile substrate for further reactions. researchgate.netnih.gov

Hydroarylation , the addition of an aryl C-H bond across the alkyne, can be catalyzed by various transition metals like palladium, rhodium, or gold. Intramolecular hydroarylation can lead to the formation of cyclic structures. For 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, an intramolecular reaction could potentially form a five- or six-membered ring depending on the activation of an ortho-C-H bond on the dimethylphenyl ring.

Cycloaddition reactions, such as [2+2+2] cycloadditions catalyzed by cobalt or rhodium, can construct complex polycyclic systems. The alkyne in the title compound could react with other unsaturated partners (e.g., another alkyne and an alkene) to form substituted benzene (B151609) rings.

Other important reactions include palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Stille) if the alkyne is first converted to a vinyl halide or vinyl boronate. mdpi.com

Electrosynthesis is emerging as a sustainable and powerful tool for organic chemistry. rsc.orgoaepublish.com The functionalization of alkynes can be achieved electrochemically, often avoiding harsh reagents and expensive metal catalysts. rsc.org

Reactions such as electrochemical hydrofunctionalization can introduce various groups across the triple bond. oaepublish.comresearchgate.net For instance, electrochemical hydroboration can yield vinyl boronates, which are valuable synthetic intermediates. oaepublish.com Similarly, electrochemical bromofunctionalization, using a simple bromide salt as the bromine source, can generate brominated products under green conditions. mdpi.com This method avoids the use of hazardous elemental bromine. mdpi.com The electrochemical approach offers controlled redox potential, enabling highly selective transformations under mild conditions. oaepublish.com

Table 4: Potential Electrochemical Transformations of the Alkyne

| Reactant | Conditions / Reagents | Reaction Type | Potential Product Class |

|---|---|---|---|

| 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol | Electrolysis, HBpin, Carbon Anode, Platinum Cathode | Hydroboration | Vinyl Boronates |

| 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol | Electrolysis, HBr, Carbon Anode, Platinum Cathode | Bromofunctionalization | Dibromoalkenes |

Reactions Pertaining to the 3,5-Dimethylphenyl Aromatic Ring

The reactivity of the 3,5-dimethylphenyl moiety in 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol is governed by the electronic and steric effects of its substituents. The aromatic ring is substituted with two methyl groups at the meta positions (C3 and C5) relative to the alkynyl alcohol substituent at C1. These substituents collectively influence the rate and regioselectivity of electrophilic aromatic substitution (SEAr) reactions.

The regiochemical outcome of electrophilic aromatic substitution on the 3,5-dimethylphenyl ring is determined by the directing effects of the existing substituents. The two methyl groups are activating, electron-donating groups (EDGs) due to hyperconjugation and a weak inductive effect. libretexts.orgyoutube.com Conversely, the 4-(2-hydroxy-2-methylbut-3-yn-4-yl) substituent, an alkynyl group, is generally considered to be an electron-withdrawing group (EWG) and thus deactivating, owing to the higher s-character and electronegativity of its sp-hybridized carbon atoms.

Activating groups are typically ortho, para-directors, while deactivating groups are meta-directors. libretexts.orgwikipedia.org In this molecule, the powerful activating and directing influence of the two methyl groups dominates over the deactivating effect of the alkynyl substituent.

The potential sites for electrophilic attack are the C2, C4, and C6 positions.

Attack at C2/C6: These positions are ortho to one methyl group and the alkynyl group, and para to the other methyl group. The arenium ion intermediate formed upon attack at these positions is significantly stabilized by resonance, including a contributor where the positive charge is on a tertiary carbon, and by the electron-donating effects of both methyl groups.

Attack at C4: This position is ortho to both methyl groups and para to the alkynyl substituent. While electronically activated, this position is sterically hindered by the two adjacent methyl groups, which can significantly impede the approach of an electrophile.

Therefore, electrophilic substitution is predicted to occur predominantly at the C2 and C6 positions, which are electronically activated and sterically more accessible than the C4 position. youtube.com

| Substituent | Position | Electronic Effect | Directing Influence | Predicted Major Sites of Attack |

|---|---|---|---|---|

| -CH₃ | C3 | Activating (EDG) | ortho, para (to C2, C4, C6) | C2 and C6 |

| -CH₃ | C5 | Activating (EDG) | ortho, para (to C4, C6) | |

| -C≡C-C(OH)(CH₃)₂ | C1 | Deactivating (EWG) | meta (to C3, C5) |

Unimolecular Rearrangement Mechanisms (e.g., Alkyne Zipper Reactions, Oxidative Rearrangements)

As a tertiary propargylic alcohol, 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol is susceptible to acid-catalyzed unimolecular rearrangements. The most prominent of these is the Meyer-Schuster rearrangement . wikipedia.orgrsc.org This reaction converts tertiary propargylic alcohols into α,β-unsaturated ketones. synarchive.com

The mechanism proceeds through the following key steps: wikipedia.org

Protonation: The hydroxyl group is protonated by an acid catalyst to form a good leaving group (water).

Hydroxyl Shift/Water Elimination: This is the slow, rate-determining step. It involves a formal 1,3-shift of the protonated hydroxyl group, which departs as water, leading to the formation of a resonance-stabilized allenyl cation.

Nucleophilic Attack: A water molecule attacks the central carbon of the allene (B1206475) system.

Tautomerization: The resulting allenol intermediate undergoes keto-enol tautomerization to yield the final, thermodynamically stable α,β-unsaturated ketone.

For 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, the expected product of the Meyer-Schuster rearrangement would be 4-(3,5-dimethylphenyl)-4-methylpent-3-en-2-one.

A competing reaction in the case of tertiary propargylic alcohols is the Rupe rearrangement . wikipedia.orgsynarchive.com This pathway also yields an α,β-unsaturated ketone but proceeds through a different mechanism involving the formation of an enyne intermediate. The Meyer-Schuster and Rupe pathways can sometimes occur concurrently, with the product distribution depending on the specific substrate and reaction conditions. slideshare.net Milder conditions using transition-metal catalysts often favor the Meyer-Schuster pathway. wikipedia.orgnih.gov

Other rearrangements such as the alkyne zipper reaction, which involves the base-catalyzed migration of a triple bond, are not characteristic unimolecular rearrangements for this substrate under acidic conditions. Similarly, specific oxidative rearrangements are less commonly documented for this class of compounds compared to the well-established Meyer-Schuster and Rupe pathways.

Elucidation of Reaction Kinetics and Thermodynamics

The study of reaction kinetics and thermodynamics provides insight into the feasibility and mechanism of the rearrangements of 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol.

Thermodynamics: The Meyer-Schuster rearrangement is a thermodynamically favorable process. The driving force for the reaction is the formation of a highly stable, conjugated α,β-unsaturated ketone from the less stable propargylic alcohol. This conversion results in a significant release of energy, rendering the reaction essentially irreversible. wikipedia.orgscispace.com The stability gained from the formation of the carbonyl group and the conjugated π-system is the key thermodynamic driver.

Kinetics: The kinetics of the Meyer-Schuster rearrangement have been investigated for various arylpropargyl alcohols. The rate-determining step is the 1,3-hydroxyl shift that leads to the allenyl cation intermediate. wikipedia.orgresearchgate.net The rate of this step is influenced by several factors:

Acid Strength: Stronger acids catalyze the reaction more effectively by promoting the initial protonation of the hydroxyl group.

Substituents on the Aromatic Ring: Electron-donating groups on the phenyl ring can stabilize the positive charge that develops during the transition state of the rearrangement, thereby increasing the reaction rate. The two methyl groups on the 3,5-dimethylphenyl ring would be expected to accelerate the rearrangement compared to an unsubstituted phenyl ring.

Solvent: The solvent can play a crucial role in stabilizing the transition state and intermediates. wikipedia.orgresearchgate.net

Kinetic studies on analogous tertiary arylpropargyl alcohols have shown a negative rho (ρ) value when plotted against Hammett sigma-plus (σ+) constants, indicating the development of positive charge at the aromatic ring in the transition state. researchgate.net This is consistent with a mechanism involving a cation-like intermediate.

| Parameter | Description | Relevance to Meyer-Schuster Rearrangement |

|---|---|---|

| ΔG (Gibbs Free Energy) | Change in free energy; a negative value indicates a spontaneous reaction. | Highly negative for the overall rearrangement, driven by the formation of the stable enone product. |

| Eₐ (Activation Energy) | The minimum energy required to initiate the reaction. | Corresponds to the energy of the transition state for the rate-determining 1,3-hydroxyl shift. |

| Rate-Determining Step | The slowest step in the reaction mechanism. | The 1,3-shift of the protonated hydroxyl group. wikipedia.org |

| Reaction Order | The relationship between reactant concentrations and reaction rate. | Typically first-order with respect to the propargylic alcohol and the acid catalyst. |

Applications of 4 3,5 Dimethyl Phenyl 2 Methyl but 3 Yn 2 Ol in Specialized Synthetic Domains and Materials Science

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

Substituted arylalkynols, such as 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, are pivotal intermediates in the construction of complex organic molecules. The presence of the alkyne and hydroxyl functional groups allows for a variety of chemical transformations. The Sonogashira coupling reaction, a powerful method for forming carbon-carbon bonds, is a primary application for compounds of this class. In this reaction, the terminal alkyne can be coupled with aryl or vinyl halides to construct more elaborate molecular frameworks. nih.govnih.govnih.govbeilstein-journals.org While specific examples detailing the use of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol in the synthesis of complex bioactive molecules are not extensively documented in publicly available literature, its structural analogues have found applications in the synthesis of pharmaceutical and agrochemical compounds. nih.gov

The dimethyl-substituted phenyl ring in 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol offers steric hindrance that can influence the regioselectivity and stereoselectivity of subsequent reactions. The tertiary alcohol group can be removed to generate a terminal alkyne, which is a versatile functional group for further synthetic manipulations, including cycloaddition reactions and the formation of acetylides.

A related compound, 4-(4-Methoxyphenyl)-2-methylbut-3-yn-2-ol, serves as a crucial intermediate in the preparation of terminal arylalkynes, which are themselves important building blocks in materials science. nih.gov This suggests a similar potential for 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol to act as a precursor to 1-ethynyl-3,5-dimethylbenzene (B1599227), a valuable synthon in organic synthesis.

Table 1: Synthetic Reactions Involving Arylalkynols

| Reaction Type | Reactants | Product Type | Potential Application of Product |

| Sonogashira Coupling | Arylalkynol, Aryl/Vinyl Halide | Disubstituted Alkyne | Synthesis of conjugated organic materials, pharmaceuticals |

| Deprotection | Arylalkynol | Terminal Arylalkyne | Further functionalization, building block for complex molecules |

| Cycloaddition | Terminal Arylalkyne derived from Arylalkynol | Heterocyclic compounds | Development of novel bioactive molecules |

Integration into Polymer Architectures and Macromolecular Design

The incorporation of functional monomers into polymer chains is a key strategy for developing advanced materials with tailored properties. While there is no specific research detailing the integration of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol into polymer architectures, its structural features suggest potential avenues for its use in macromolecular design. The alkyne functionality can participate in polymerization reactions, such as those catalyzed by transition metals, to form substituted polyacetylenes. mdpi.com The resulting polymers would possess bulky dimethylphenyl side chains, which could significantly influence their solubility, thermal stability, and conformational properties.

Furthermore, the hydroxyl group offers a site for post-polymerization modification, allowing for the introduction of other functional groups or for grafting other polymer chains. The rigid structure of the substituted phenylacetylene (B144264) unit could be exploited to create polymers with interesting optical or electronic properties.

Application in Ligand Design for Catalysis (e.g., Chiral Ligands for Enantioselective Synthesis)

The development of novel ligands is crucial for advancing transition-metal-catalyzed reactions, particularly in the field of asymmetric synthesis. While direct applications of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol in ligand design are not well-documented, its structure contains motifs that are relevant to the synthesis of chiral ligands. The substituted phenylacetylene framework can be a component of larger, more complex ligand structures.

For instance, P-chiral phosphine (B1218219) ligands, which have shown excellent performance in asymmetric catalysis, can be synthesized from intermediates that may be derived from functionalized alkynes. nih.gov The steric bulk provided by the 3,5-dimethylphenyl group could be advantageous in creating a chiral pocket around a metal center, thereby influencing the stereochemical outcome of a catalyzed reaction. The synthesis of chiral 1,3-enynes has been achieved through palladium-catalyzed allene-alkyne coupling, where the choice of ligand is critical in controlling the stereoselectivity. acs.orgacs.org This highlights the importance of the alkyne moiety in the synthesis of chiral molecules and the potential for derivatives of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol to be explored in this context.

Precursor for Advanced Organic Materials (e.g., Optoelectronic Materials, Liquid Crystals)

Arylalkynes are recognized as important building blocks for a variety of advanced organic materials due to their rigid, linear structure and their ability to participate in the formation of conjugated systems. nih.gov These conjugated systems are often the basis for materials with interesting optoelectronic properties. Although the direct use of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol as a precursor for such materials is not extensively reported, its structural components are found in molecules with these applications.

For example, substituted phenylacetylene derivatives have been investigated for their electronic properties. rsc.org The introduction of fluorine substituents into internal alkyne liquid crystals has been shown to result in materials with low melting points, wide phase transition intervals, and high optical anisotropy, making them potentially useful in dual-frequency liquid crystal applications. sciengine.com Similarly, liquid crystalline materials have been synthesized based on biphenyl derivatives, indicating that the aromatic core of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol is a relevant structural unit for the design of liquid crystals. mdpi.comnih.gov

Table 2: Potential Material Applications based on Structural Analogs

| Material Type | Relevant Structural Feature | Potential Property |

| Optoelectronic Materials | Conjugated system from polyacetylene backbone | Light emission, charge transport |

| Liquid Crystals | Rigid arylalkyne core | Anisotropic optical and dielectric properties |

| Functional Polymers | Bulky dimethylphenyl side groups | Modified solubility and thermal stability |

Utilization as Chemical Probes in Non-Biological/Non-Clinical Contexts

Chemical probes are molecules designed to study and manipulate chemical systems. The alkyne group is a particularly useful functional handle in the design of chemical probes due to its ability to undergo highly specific "click" reactions, such as the copper-catalyzed azide-alkyne cycloaddition (CuAAC). medchemexpress.com This allows for the selective labeling and detection of molecules of interest.

While there are no specific reports on the use of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol as a chemical probe, its alkyne functionality makes it a candidate for such applications. For instance, alkyne-functionalized probes have been synthesized to investigate nonenzymatic histone glycation and to assay the substrate specificities of enzymes. nih.govnih.gov A novel fluorescent probe based on an alkyne has been developed for the detection of putrescine, demonstrating the utility of the alkyne group in chemical sensing. rsc.org The dimethylphenyl group in 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol could be used to tune the solubility and steric properties of a potential probe molecule.

Future Research Directions and Unexplored Avenues for 4 3,5 Dimethyl Phenyl 2 Methyl but 3 Yn 2 Ol

Development of More Sustainable and Environmentally Benign Synthetic Protocols

The traditional synthesis of aryl-substituted propargyl alcohols often relies on stoichiometric organometallic reagents and harsh reaction conditions, raising environmental and cost concerns. Future research should prioritize the development of greener synthetic methodologies.

Biocatalysis: The use of enzymes offers a highly selective and environmentally friendly alternative. Biocatalytic cascades, employing enzymes such as peroxygenases and alcohol dehydrogenases, can facilitate the synthesis of propargyl alcohols under mild, aqueous conditions. bristoldynamics.comchinesechemsoc.orgmit.edu This approach not only minimizes waste but also allows for the production of enantiomerically pure compounds, which is crucial for pharmaceutical applications. Future work could focus on identifying or engineering enzymes with specific activity towards 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol.

Flow Chemistry: Continuous flow synthesis presents a safer, more efficient, and scalable alternative to batch processing. ethz.chnih.gov The precise control over reaction parameters such as temperature, pressure, and reaction time in a microreactor can lead to higher yields, improved selectivity, and minimized byproduct formation. nih.gov Investigating the synthesis of 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol in a flow system could significantly enhance its production efficiency and safety profile.

Metal-Free and Recyclable Catalysis: Moving away from precious metal catalysts towards more abundant and less toxic alternatives is a key aspect of green chemistry. nih.govmt.com Research into metal-free reaction pathways or the development of recyclable catalysts, such as those supported on polymers or magnetic nanoparticles, would contribute to more sustainable synthetic routes for this compound. mt.com

| Sustainable Synthesis Approach | Potential Advantages |

| Biocatalysis | High selectivity, mild reaction conditions, reduced waste, access to enantiopure compounds. bristoldynamics.comchinesechemsoc.orgmit.edu |

| Flow Chemistry | Enhanced safety, improved efficiency and scalability, precise control over reaction parameters. ethz.chnih.gov |

| Metal-Free/Recyclable Catalysis | Reduced environmental impact, lower cost, simplified product purification. nih.govmt.com |

Exploration of Novel Reactivity Modes and Catalytic Transformations

The unique combination of a tertiary alcohol and a terminal alkyne in 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol opens the door to a wide array of chemical transformations. While some reactions of propargyl alcohols are well-established, there is ample room for discovering novel reactivity patterns.

Meyer-Schuster Rearrangement: This acid-catalyzed rearrangement of propargyl alcohols to α,β-unsaturated carbonyl compounds is a powerful tool for carbon-carbon bond formation. bristoldynamics.comchinesechemsoc.orgethz.chacs.org Investigating this rearrangement for 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol could lead to the synthesis of novel enones with potential applications in fragrance or medicinal chemistry. The use of milder, more selective catalysts could also be explored to control the reaction outcome. bristoldynamics.comacs.org

Nicholas Reaction: This reaction involves the stabilization of a propargyl cation by a dicobalt hexacarbonyl cluster, allowing for subsequent nucleophilic attack. mit.edunih.govmt.comnih.gov This methodology could be employed to introduce a wide range of functional groups at the propargylic position of 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, leading to a diverse library of new compounds.

A3 Coupling (Aldehyde-Alkyne-Amine): This multicomponent reaction provides a direct and atom-economical route to propargylamines. spectroscopyonline.comrsc.orgmdpi.comresearchgate.netorganic-chemistry.org Applying the A3 coupling to 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol, an aldehyde, and an amine would enable the efficient synthesis of complex nitrogen-containing molecules that are valuable in drug discovery.

| Reactivity Mode | Transformation | Potential Products |

| Meyer-Schuster Rearrangement | Acid-catalyzed isomerization | α,β-Unsaturated ketones bristoldynamics.comchinesechemsoc.orgethz.chacs.org |

| Nicholas Reaction | Cobalt-mediated nucleophilic substitution | Functionalized alkynes mit.edunih.govmt.comnih.gov |

| A3 Coupling | Multicomponent reaction | Propargylamines spectroscopyonline.comrsc.orgmdpi.comresearchgate.netorganic-chemistry.org |

Advanced Characterization Techniques for Dynamic Processes and Transient Intermediates

A deeper understanding of the reaction mechanisms involving 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol is crucial for optimizing existing transformations and discovering new ones. The study of short-lived intermediates and the dynamics of these reactions requires sophisticated analytical techniques.

In-situ and Operando Spectroscopy: Techniques such as in-situ Fourier Transform Infrared (FTIR) and Raman spectroscopy allow for the real-time monitoring of reactions as they occur. mt.comspectroscopyonline.comrsc.orgmdpi.commt.com This provides valuable kinetic and mechanistic data, enabling the identification of transient intermediates and the elucidation of reaction pathways. rsc.orgmdpi.com Operando spectroscopy, which combines spectroscopic measurements with simultaneous catalytic performance analysis, can provide a direct correlation between the catalyst structure and its activity in transformations of 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol. nih.govacs.orgnih.govhidenanalytical.comethz.ch

Femtosecond Transient Absorption Spectroscopy: This ultrafast spectroscopic technique can capture the dynamics of chemical reactions on the femtosecond timescale. bristoldynamics.comchinesechemsoc.orgmit.edu It is particularly well-suited for studying the initial steps of photochemical reactions and for characterizing highly reactive, short-lived intermediates that are inaccessible by other methods.

Ultrafast X-ray and Electron Diffraction: These cutting-edge techniques can provide "molecular movies" of chemical reactions, allowing for the direct observation of changes in molecular geometry as a reaction proceeds. chinesechemsoc.org Applying these methods to reactions of 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol would offer unprecedented insight into the structural dynamics of the reacting molecules and any transient species.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Design

The fields of machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research. By analyzing vast datasets of chemical reactions, ML models can predict the outcomes of unknown reactions and even suggest optimal reaction conditions.

Predictive Modeling: ML algorithms can be trained on existing databases of propargyl alcohol reactivity to predict the most likely products and yields for new reactions of 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol. This can significantly accelerate the discovery of novel transformations by prioritizing the most promising experimental avenues.

De Novo Design: AI can be used to design novel catalysts and reagents specifically tailored for transformations of 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol. By learning the complex relationships between molecular structure and catalytic activity, AI algorithms can propose new catalyst candidates with enhanced performance.

Automated Synthesis: The integration of ML and AI with automated synthesis platforms can create closed-loop systems for reaction optimization. These systems can autonomously design experiments, execute them, analyze the results, and then use that information to design the next set of experiments, leading to a rapid and efficient optimization of reaction conditions.

Potential for Functional Material Development Beyond Current Scope

The rigid, conjugated structure of the aryl-alkyne moiety in 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol makes it an attractive building block for the development of novel functional materials.

Polymer Synthesis: The terminal alkyne group can participate in polymerization reactions, such as polycyclotrimerization, to form highly cross-linked polymers with interesting thermal and electronic properties. The 3,5-dimethylphenyl group can influence the solubility and processing characteristics of the resulting polymers.

Organic Electronics: Aryl-alkyne structures are often found in organic semiconductors. Derivatives of 4-(3,5-dimethyl-phenyl)-2-methyl-but-3-yn-2-ol could be explored as components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Molecular Scaffolding: The well-defined geometry of this molecule makes it a suitable scaffold for the construction of more complex supramolecular architectures, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs). These materials have potential applications in gas storage, catalysis, and sensing.

Q & A

Q. How can the structure and purity of 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol be confirmed experimentally?

- Methodological Answer : Structural confirmation requires a combination of spectroscopic techniques:

- NMR : Analyze and NMR spectra for characteristic signals. For example, the alkyne proton (≡C-H) typically appears at δ 1.8–3.0 ppm, while aromatic protons (3,5-dimethylphenyl) show splitting patterns consistent with para-substitution .

- IR : Identify the O-H stretch (3200–3600 cm) and alkyne C≡C stretch (~2100–2260 cm) .

- Mass Spectrometry : Confirm molecular weight via high-resolution mass spectrometry (HRMS), ensuring the molecular ion peak matches the theoretical value (CHO: 200.12 g/mol) .

Q. What synthetic routes are commonly used to prepare 4-(3,5-Dimethyl-phenyl)-2-methyl-but-3-yn-2-ol?

- Methodological Answer : A Sonogashira coupling or alkyne alkylation approach is typical:

React 3,5-dimethylphenylacetylene with 2-methyl-3-butyn-2-ol under catalytic Cu(I) or Pd conditions.

Optimize reaction temperature (60–80°C) and solvent (THF or DMF) to enhance yield.

Monitor progress via TLC or GC-MS, and purify using column chromatography with ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can hydrogen-bonding interactions in the crystal lattice of this compound be analyzed to predict supramolecular assembly?

Q. How can computational methods guide the design of derivatives with enhanced bioactivity?

- Methodological Answer : Combine molecular docking (e.g., AutoDock Vina) and QSAR modeling:

Dock the compound into target protein active sites (e.g., enzymes or receptors) to assess binding affinity.

Modify substituents (e.g., methyl groups or alkyne chain length) and evaluate steric/electronic effects using DFT calculations (e.g., Gaussian09).

Validate predictions with in vitro assays (e.g., enzyme inhibition or cytotoxicity studies) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer : Address discrepancies (e.g., unexpected splitting in NMR) by:

Re-examining sample purity via HPLC or GC-MS to rule out impurities .

Performing variable-temperature NMR to assess dynamic effects (e.g., hindered rotation of the dimethylphenyl group) .

Comparing experimental data with computed spectra (e.g., using ACD/Labs or MestReNova) .

Methodological Tables

Table 1 : Key Spectroscopic Data for Structural Confirmation

| Technique | Expected Signal/Value | Reference |

|---|---|---|

| NMR | δ 1.6 (s, 2×CH), δ 2.3 (s, Ar-CH) | |

| NMR | δ 80–85 (C≡C), δ 70–75 (C-OH) | |

| IR | 3260 cm (O-H), 2120 cm (C≡C) |

Table 2 : Crystallographic Refinement Parameters Using SHELXL

| Parameter | Value/Description | Reference |

|---|---|---|

| Space Group | P2/c (common for chiral alcohols) | |

| R-factor | <0.05 for high-resolution data | |

| Hydrogen Bonding | O-H···O (2.6–2.8 Å) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.